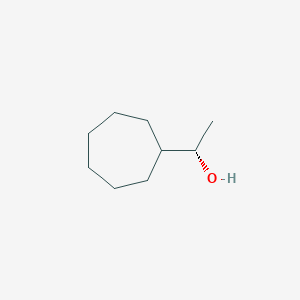
(1S)-1-cycloheptylethan-1-ol
Übersicht
Beschreibung
(1S)-1-Cycloheptylethan-1-ol, also known as (1S)-1-cycloheptylethanol or C7H14OH, is an organic compound with a molecular formula of C7H14OH. It is a straight-chain alcohol, which is a type of alcohol made up of a linear chain of carbon atoms with a hydroxyl group attached to the end. C7H14OH is an important chemical compound used in a variety of scientific and industrial applications. This compound has a wide range of uses, including as a solvent, a fuel additive, and a surfactant.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Reactions
- Epoxidation and Nucleophilic Reactions : Research by Kozma, Cristea, and Müller (2004) demonstrated the synthesis of trans-epoxides from terpinen-4-ol, a compound structurally related to (1S)-1-cycloheptylethan-1-ol, and their reactions with nucleophilic reagents, following the Fürst-Plattner rule for cyclohexene epoxides (Kozma, Cristea, & Müller, 2004).
- Ring-Opening Reactions : Lautens, Frutos, and Stammers (1999) explored the ring-opening of oxabicycles, compounds related to (1S)-1-cycloheptylethan-1-ol, to produce cycloheptenes, showcasing the regio- and stereoselectivity of these reactions (Lautens, Frutos, & Stammers, 1999).
2. Microwave-Assisted Synthesis
- Cycloheptene Derivatives Synthesis : Li, Kyne, and Ovaska (2007) highlighted the use of 1-alkenyl-4-pentyn-1-ol systems in microwave-assisted synthesis to create cycloheptene derivatives, demonstrating the efficiency and stereoselectivity of this method (Li, Kyne, & Ovaska, 2007).
3. Photosensitization Studies
- cis-trans Photoisomerization : Research by Inoue, Ueoka, Kuroda, and Hakushi (1983) on the photosensitization of cycloheptene, a structurally related compound to (1S)-1-cycloheptylethan-1-ol, revealed insights into the cis-trans photoisomerization process and the stability of trans-cycloheptene at low temperatures (Inoue, Ueoka, Kuroda, & Hakushi, 1983).
4. Molecular Recognition Applications
- Chiral Solvating Agents : Khanvilkar and Bedekar (2018) utilized optically pure cyclohexan-1-ol derivatives as chiral solvating agents for molecular recognition, detectable by NMR or fluorescence spectroscopy, demonstrating the potential for (1S)-1-cycloheptylethan-1-ol in similar applications (Khanvilkar & Bedekar, 2018).
5. Enzymatic Reactions in Organic Solvents
- Stereoselective Oxidation and Reduction : Nakamura, Inoue, Matsuda, and Misawa (1999) demonstrated the use of immobilized Geotrichum candidum for stereoselective oxidation and reduction in organic solvents, relevant to the transformation of compounds like (1S)-1-cycloheptylethan-1-ol (Nakamura, Inoue, Matsuda, & Misawa, 1999).
Eigenschaften
IUPAC Name |
(1S)-1-cycloheptylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(10)9-6-4-2-3-5-7-9/h8-10H,2-7H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACFFEJPHIAXMP-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-cycloheptylethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[2.3]hexan-5-amine](/img/structure/B1400068.png)
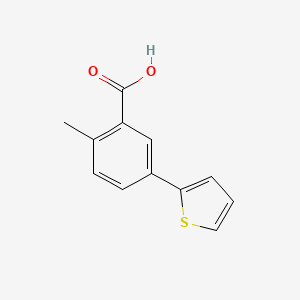
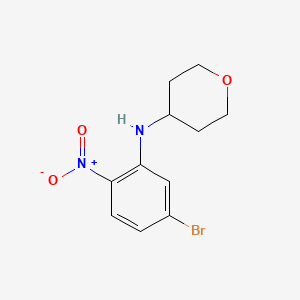
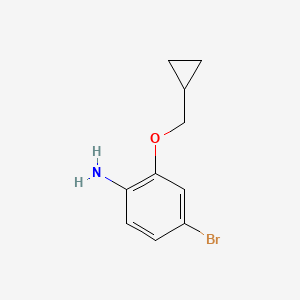
![1-[1-(Pyridin-2-yl)azetidin-3-yl]piperazine](/img/structure/B1400075.png)
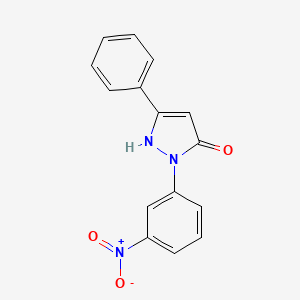
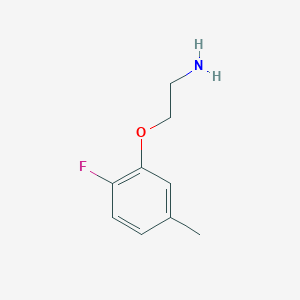
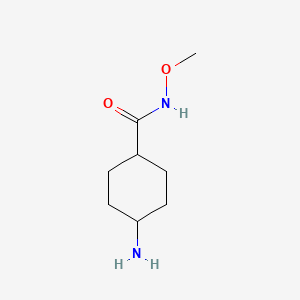
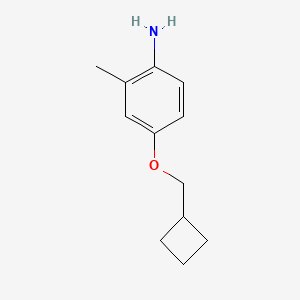
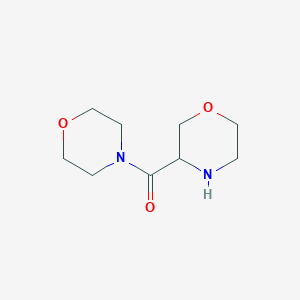
![3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol](/img/structure/B1400086.png)
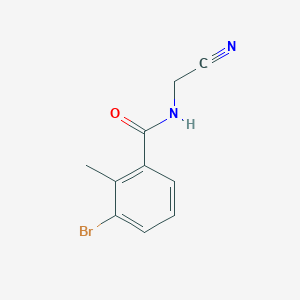

![Spiro[2.3]hexan-5-ylmethanamine](/img/structure/B1400091.png)